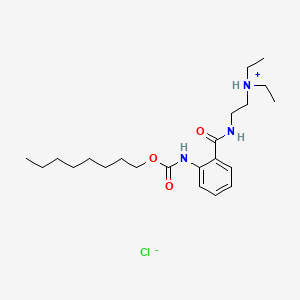
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an octyl group, a diethylaminoethyl group, and a carbamoyl group, all linked to a carbanilate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride typically involves the reaction of octyl chloroformate with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium chloride
- O-[2-(diethylamino)ethyl] benzhydrylthiocarbamate hydrochloride
Uniqueness
Octyl o-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .
Propriétés
Numéro CAS |
2001-84-5 |
|---|---|
Formule moléculaire |
C22H38ClN3O3 |
Poids moléculaire |
428.0 g/mol |
Nom IUPAC |
diethyl-[2-[[2-(octoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C22H37N3O3.ClH/c1-4-7-8-9-10-13-18-28-22(27)24-20-15-12-11-14-19(20)21(26)23-16-17-25(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,23,26)(H,24,27);1H |
Clé InChI |
AMNNTMQAMRSQRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)NC1=CC=CC=C1C(=O)NCC[NH+](CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


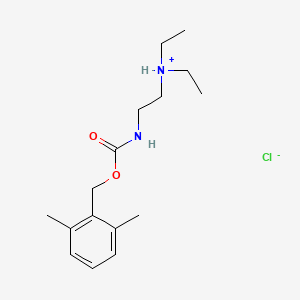


![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)

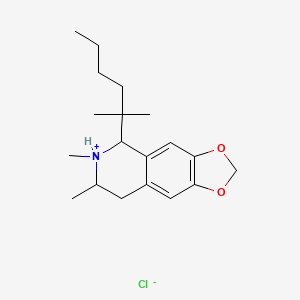

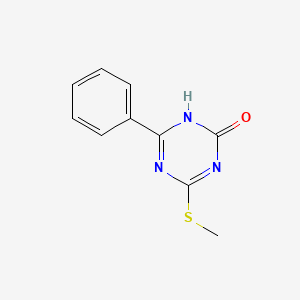

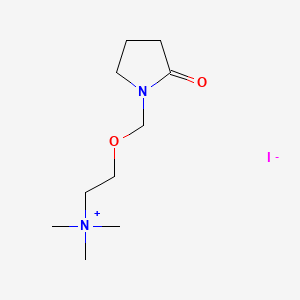


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
